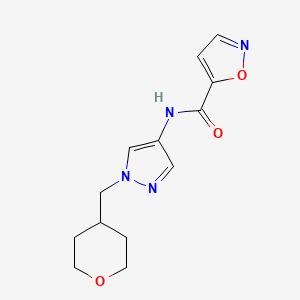

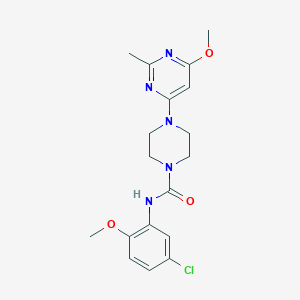

N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)isoxazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of pyrazole carboxamide derivatives can be achieved through various methods. For instance, the synthesis of 5-(trifluoromethyl)-N-alkyl-1-(3-phenylisoquinoline-1-yl)-1H-pyrazole-4-carboxamides is reported to be efficiently carried out using TBTU as a catalyst in the presence of diisopropyl ethylamine and acetonitrile at room temperature, resulting in high yield and purity . This suggests that a similar approach might be applicable for synthesizing the compound of interest.

Molecular Structure Analysis

The molecular structure of pyrazole carboxamide derivatives is characterized by the presence of a pyrazole ring, which is a five-membered heterocycle containing nitrogen atoms. The pyrazole ring can be substituted with various functional groups, leading to a wide range of derivatives with different properties. For example, the crystal structure of a novel pyrazole derivative was determined by X-ray diffraction, revealing a dihedral angle between the pyrazole and thiophene rings, indicating a twisted conformation .

Chemical Reactions Analysis

Pyrazole carboxamides can undergo various chemical reactions. Electrophilic cyclization of N-allyl-5-amino-1H-pyrazole-4-carboxamides has been shown to yield oxazolyl derivatives . Additionally, reactions with benzylthiol or thiophenols can afford tetrahydro-1H-pyrazolo[3,4-e][1,4]diazepin-4-ones . These reactions demonstrate the reactivity of the pyrazole carboxamide moiety and its potential for further chemical modifications.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole carboxamide derivatives are influenced by their molecular structure. For instance, the presence of a tetrahydro-2H-pyran-4-yl group in N-methyl-3-(tetrahydro-2H-pyran-4-yl)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamides contributes to their physicochemical properties, such as low CNS penetration, which is desirable for reducing central side effects in analgesic drugs . The thermal stability of these compounds can be high, as one derivative was found to be stable up to 190°C .

Applications De Recherche Scientifique

Microwave-Assisted Synthesis of Tetrazolyl Pyrazole Amides

Jun Hu, Ji-kui Wang, Taoyu Zhou, and Yanhua Xu (2011) explored the microwave-assisted synthesis of tetrazolyl pyrazole amides, which are analogs of pyrazole carboxamides like the compound . Their study revealed that these compounds possess bactericidal, pesticidal, herbicidal, and antimicrobial activities. The rapid synthesis method under microwave irradiation offers a more efficient route for preparing these compounds compared to conventional heating methods, suggesting potential for streamlined production and application in bioactive compound development (Jun Hu et al., 2011).

Synthesis of Isoxazole and Pyrazole Derivatives

M. Martins, Marcelo Neto, A. Sinhorin, G. P. Bastos, Nilo E. K. Zimmermann, A. Rosa, H. Bonacorso, and N. Zanatta (2002) reported on the one-pot synthesis of 3-methylisoxazole-5-carboxamides and 5-[(1H-pyrazol-1-yl)carbonyl]-3-methyl isoxazoles. This study illustrates the versatility of pyrazole and isoxazole frameworks for synthesizing a wide array of derivatives, which could have varied applications in medicinal chemistry and as intermediates in organic synthesis (M. Martins et al., 2002).

Synthesis and Antimicrobial Activity of Pyranone Amides

M. Aytemir, D. Erol, R. Hider, and M. Özalp (2003) conducted research on the synthesis of 3-hydroxy-4-oxo-4H-pyran-2-carboxamide derivatives with antimicrobial activity. The study showed that amide derivatives of pyranone exhibit significant antibacterial and antifungal activities, suggesting the potential of similar compounds for development into new antimicrobial agents (M. Aytemir et al., 2003).

Development of New Heterocyclic Compounds

Research by A. Kletskov, V. Potkin, I. Kolesnik, S. K. Petkevich, Anastasia V. Kvachonak, M. Dosina, Diana O. Loiko, Maria V. Larchenko, S. Pashkevich, and V. Kulchitsky (2018) on the synthesis of novel comenic acid derivatives containing isoxazole and isothiazole moieties highlighted the synergetic effect these compounds have when used in combination with antitumor drugs. This indicates the potential application of pyrazole and isoxazole derivatives in enhancing the efficacy of chemotherapy treatments (A. Kletskov et al., 2018).

Propriétés

IUPAC Name |

N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]-1,2-oxazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O3/c18-13(12-1-4-15-20-12)16-11-7-14-17(9-11)8-10-2-5-19-6-3-10/h1,4,7,9-10H,2-3,5-6,8H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDPGOXWDRARUFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1CN2C=C(C=N2)NC(=O)C3=CC=NO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(Azepan-1-yl)-2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylethanone](/img/structure/B2549534.png)

![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-methyl-2-(thiophen-2-yl)thiazole-5-carboxamide](/img/structure/B2549537.png)

![methyl 2-(1,7-dimethyl-2,4-dioxo-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/no-structure.png)

![3-chloro-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]aniline](/img/structure/B2549542.png)

![2-[(3,4-Dichlorophenyl)methoxy]isoindole-1,3-dione](/img/structure/B2549545.png)

![5-[3-(morpholine-4-sulfonyl)phenyl]-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2549547.png)

![N-(3-cyano-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-phenoxybenzamide hydrochloride](/img/structure/B2549549.png)

![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1,3-thiazole-5-carboxylic acid](/img/structure/B2549550.png)